![molecular formula C19H15ClF3NO3 B2889752 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione CAS No. 439110-56-2](/img/structure/B2889752.png)
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione
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Description
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C19H15ClF3NO3 and its molecular weight is 397.78. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, catalyzed by a transition metal, typically palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is a key process in organic synthesis, forming carbon-carbon bonds that are fundamental to many biochemical pathways .
Biological Activity
The compound 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione (CAS Number: 439110-56-2) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other therapeutic potentials based on diverse research findings.
- Molecular Formula : C20H15ClF3N3O2S
- Molecular Weight : 435.81 g/mol
- SMILES Notation : C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)/S2
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds similar to this compound using various in vitro assays. The National Cancer Institute (NCI) conducted screenings on a panel of 60 human cancer cell lines, revealing significant growth inhibition across several types of cancer:
Cancer Type | Cell Line | Inhibition (%) |
---|---|---|
Leukemia | RPMI-8226 | >20% |
Non-Small Cell Lung Cancer | A549 | >10% |
Renal Cancer | A498 | >15% |
Melanoma | UACC-257 | >10% |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antibacterial Activity
Another significant aspect of this compound is its antibacterial activity. Studies have shown that derivatives of this structure can inhibit bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability. For instance, the compound ML267, a close analogue, demonstrated submicromolar inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli without causing rapid cytotoxic effects on human cells . This suggests that similar compounds may have therapeutic applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
The incorporation of the trifluoromethyl group in the molecular structure is believed to enhance the interaction with cellular targets and improve membrane permeability. This modification often leads to increased stability and bioavailability of the drug by minimizing oxidative metabolism . Such properties make it a valuable candidate for further development in drug discovery.
Case Studies
- Anticancer Evaluation : A study screened several trifluoromethylated compounds against various cancer cell lines, including those associated with prostate and lung cancers. The results indicated that specific derivatives exhibited promising antineoplastic activity, warranting further investigation into their mechanisms and therapeutic efficacy .
- Antibacterial Studies : Research into compounds similar to this compound revealed effective inhibition of bacterial growth at low concentrations. These findings highlight the potential for developing new antibiotics based on this scaffold .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3NO3/c1-27-13-4-2-10(3-5-13)14-7-12(25)8-16(26)17(14)18-15(20)6-11(9-24-18)19(21,22)23/h2-6,9,14,17H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLRHUIRZISVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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